(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a benzyloxycarbonyl group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Amino group introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5R)-3-amino-5-hydroxycyclohexane-1-carboxylic acid: Lacks the benzyloxycarbonyl group.
(1R,3S,5R)-3-{[(methoxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(1R,3S,5R)-3-{[(ethoxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid: Contains an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The presence of the benzyloxycarbonyl group in (1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1R,3R,5S)-3-hydroxy-5-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13-/m1/s1 |
InChI Key |
WZVWSSYUOBLPQS-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@H](C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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